molecular formula C12H10F2O2 B5752305 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one

2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one

Cat. No.: B5752305
M. Wt: 224.20 g/mol
InChI Key: MAASTNHFYCXVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one typically involves the difluoromethylation of a chromenone precursor. One common method is the electrophilic difluoromethylation using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl triphenylphosphonium bromide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate and a suitable solvent such as acetonitrile or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-based catalysts, such as palladium or copper, can facilitate the difluoromethylation reaction under milder conditions and with greater efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated quinones, chromanols, and various substituted chromenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-5,7-dimethyl-4H-chromen-4-one
  • 2-(methyl)-5,7-dimethyl-4H-chromen-4-one
  • 2-(chloromethyl)-5,7-dimethyl-4H-chromen-4-one

Uniqueness

The presence of the difluoromethyl group in 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one distinguishes it from similar compounds by enhancing its chemical stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(difluoromethyl)-5,7-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O2/c1-6-3-7(2)11-8(15)5-10(12(13)14)16-9(11)4-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAASTNHFYCXVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.